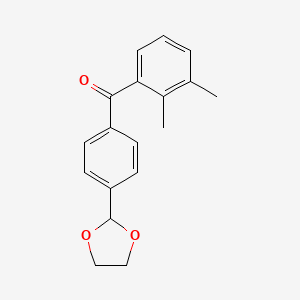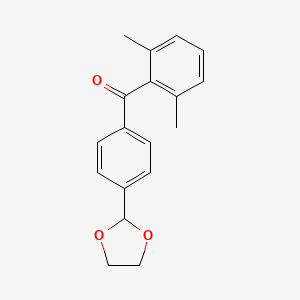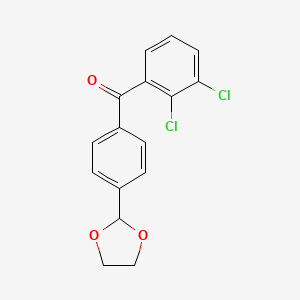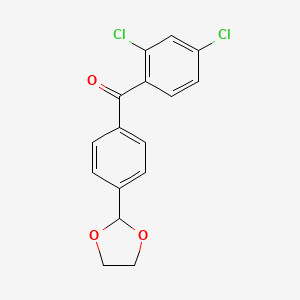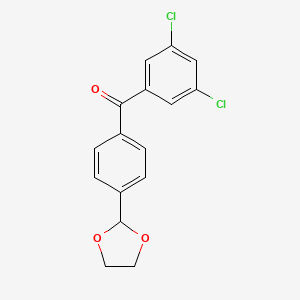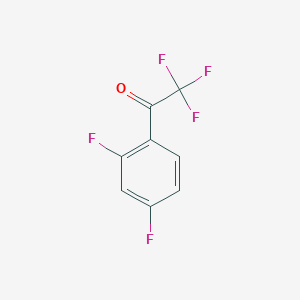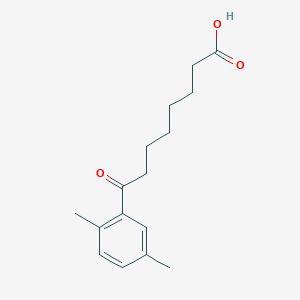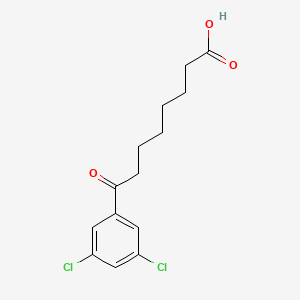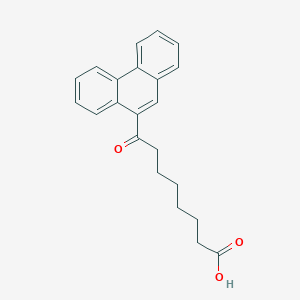
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactivity : Ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate, a compound related to Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate, has been synthesized and studied for its reactivity. This compound is notable for its potential in forming different quinolones and tetrahydro-4-oxoquinolines through oxidation (Guillou et al., 1998).
One-Pot Synthesis : A related compound, Ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, has been synthesized using a one-pot method, demonstrating the efficiency of synthesis techniques in producing complex organic compounds (Zeng Wei-chua, 2013).
Chemoenzymatic Synthesis : The reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast has been explored, leading to the synthesis of (4S,5R)-5-hydroxy-γ-decalactone. This demonstrates the use of biocatalysts in the synthesis of complex organic molecules (Fadnavis et al., 1999).
Physicochemical Investigation : The synthesis and physicochemical properties of Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (EIPC) have been investigated, providing insights into the molecular characteristics of similar compounds (Khan et al., 2016).
Nickel-Catalyzed Polymerization : The use of nickel complexes in the polymerization of ethylene and other olefins demonstrates the potential of these compounds in industrial applications, such as the creation of new polymeric materials (Correia et al., 1999).
Application in Anticancer Prodrug Research : A novel method for the determination of an anticancer prodrug, ethyl [4-oxo-8-(3-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl]acetate (ETTA), using adsorptive stripping voltammetry has been described, highlighting the compound's potential in medicinal chemistry (Stępniowska et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2,4,5-trimethoxyphenethylamine , have been found to interact with various receptors in the central nervous system.
Mode of Action
It’s worth noting that similar compounds have been found to potentiate the action of other substances when employed as a pretreatment .
Biochemical Pathways
Related compounds have been found to exhibit broad and intense absorbance and fluorescence spectra, indicating their involvement in various physicochemical and photophysical properties .
Result of Action
Compounds with similar structures have been found to exhibit significant antimicrobial activity .
Action Environment
It’s worth noting that the fluorescence spectra of similar compounds were investigated in organized media composed of aqueous micellar solutions .
Propriétés
IUPAC Name |
ethyl 8-oxo-8-(2,4,5-trimethoxyphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-19(21)11-9-7-6-8-10-15(20)14-12-17(23-3)18(24-4)13-16(14)22-2/h12-13H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAOLTXJBNLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

